2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one
Overview
Description
“2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one” is a compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 g/mol . The compound is also known by other names such as “960079-47-4” and "DTXSID70735110" .
Synthesis Analysis
The synthesis of 2,6-diazaspiro[3.3]heptane building blocks, which are structural surrogates of piperazine, has been reported . These building blocks have been shown to be useful in arene amination reactions, yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .
Molecular Structure Analysis
The InChI string for “2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one” is “InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2” and the InChIKey is "JGOYKNYAYFJVST-UHFFFAOYSA-N" . The Canonical SMILES string is "C1C2(CN1)CN(C2=O)C3=CC=CC=C3" .
Physical And Chemical Properties Analysis
The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 32.3 Ų . The compound has a Complexity of 254 .
Scientific Research Applications
Synthesis and Application in Catalyzed Reactions
A significant application of 2,6-diazaspiro[3.3]heptane derivatives, closely related to 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one, is in palladium-catalyzed aryl amination reactions. Burkhard and Carreira (2008) demonstrated a scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, highlighting its use in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).
Novel Synthesis Methods
Hamza et al. (2007) described a practical route to synthesize 2,6-diazaspiro[3.3]heptanes via reductive amination of an aldehyde with primary amines or anilines. This method allows for either library or large-scale synthesis, providing a versatile approach to creating these compounds (Hamza et al., 2007).
Functionalized Pyrazolone Synthesis
In a study by Metwally et al. (2011), epoxidation of specific pyrazolidinediones using alkaline hydrogen peroxide led to the synthesis of highly functionalized pyrazolone systems incorporating 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives. The reaction with nucleophilic reagents varied depending on the type of diazaspiro compound and/or the nucleophile used (Metwally et al., 2011).
Angular Spirocyclic Azetidines
Guerot et al. (2011) reported on the synthesis of novel angular azaspiro[3.3]heptanes, including the preparation of gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. Their work highlights a practical one-pot synthesis approach and potential applications in drug discovery (Guerot et al., 2011).
Development of New Axially Chiral Molecule
Naruse and Kugiya (2013) designed a new axially chiral diphosphine, 2,6-diphosphaspiro[3.3]heptane, demonstrating conformational rigidity. This molecule, related to 2,6-diazaspiro[3.3]heptane, exhibits axial asymmetry due to puckering of the ring systems, highlighting its potential in asymmetric synthesis and chiral technology applications (Naruse & Kugiya, 2013).
properties
IUPAC Name |
2-phenyl-2,6-diazaspiro[3.3]heptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-10-11(6-12-7-11)8-13(10)9-4-2-1-3-5-9/h1-5,12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOYKNYAYFJVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735110 | |
Record name | 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
960079-47-4 | |
Record name | 2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.